(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid
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Overview
Description
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid is a compound that features a naphthalene moiety attached to an amino acid backbone
Preparation Methods
The synthesis of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethylamine with a protected form of glutamic acid, followed by deprotection to yield the desired product. The reaction conditions typically involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and large-scale reactors .
Chemical Reactions Analysis
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, which can reduce the naphthalene ring to a dihydronaphthalene derivative.
Scientific Research Applications
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acid derivatives.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the enzyme. The naphthalene moiety can interact with hydrophobic pockets in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions with active site residues .
Comparison with Similar Compounds
(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be compared with other similar compounds such as:
Naphthalene derivatives: Compounds like naphthalene-1-ylmethylamine and naphthalene-2-ylmethylamine share the naphthalene moiety but differ in their functional groups.
Amino acid derivatives: Compounds like N-acetylglutamic acid and N-benzylglutamic acid share the amino acid backbone but differ in their substituents. The uniqueness of this compound lies in its combination of a naphthalene moiety with an amino acid backbone, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
(2S)-5-amino-2-(naphthalen-1-ylmethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H18N2O3/c17-15(19)9-8-14(16(20)21)18-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14,18H,8-10H2,(H2,17,19)(H,20,21)/t14-/m0/s1 |
InChI Key |
UTANORFYTLOEKD-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CN[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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